N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
Description
This compound is a benzamide derivative featuring a piperidine core substituted with a 1,2,3-triazole ring bearing a 3,4-dimethylphenyl group and a 4-fluorobenzamide moiety. The triazole ring enhances metabolic stability and facilitates hydrogen bonding interactions, while the fluorine atom on the benzamide improves lipophilicity and bioavailability. Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL .
Properties
IUPAC Name |
N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-3-8-20(13-16(15)2)29-14-21(26-27-29)23(31)28-11-9-19(10-12-28)25-22(30)17-4-6-18(24)7-5-17/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLBBWRNVBJNGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation typically involves multi-step organic synthesis. One possible synthetic route begins with the formation of the 1,2,3-triazole ring via a cycloaddition reaction between an alkyne and an azide, under copper(I) catalysis. The next step involves the coupling of the 3,4-dimethylphenyl group to the triazole, followed by the introduction of the piperidine ring through a reductive amination process. Finally, the 4-fluorobenzamide moiety is attached via an amide coupling reaction, typically utilizing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial context, this compound can be synthesized in large scale using optimized versions of the aforementioned methods. The use of continuous flow reactors instead of batch processing can improve efficiency and yield. Additionally, employing robust catalysts and purification steps like crystallization or chromatography ensures the compound's high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The piperidinyl ring can undergo oxidation to form N-oxides under appropriate conditions.
Reduction: : Hydrogenation can reduce the triazole ring, albeit typically it remains stable under mild conditions.
Substitution: : The 4-fluorobenzamide moiety allows for electrophilic aromatic substitution, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: : Utilizing m-CPBA (meta-chloroperbenzoic acid) for oxidizing the nitrogen in the piperidine ring.
Reduction: : Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Electrophilic aromatic substitution using reagents like chlorosulfonic acid.
Major Products Formed
Oxidation products include N-oxides.
Reduction may lead to partially hydrogenated triazole derivatives.
Substitution results in diverse functionalized benzamide derivatives.
Scientific Research Applications
This compound holds potential in several fields:
Chemistry: : Used as a ligand in catalysis, owing to the triazole ring’s coordinating abilities.
Biology: : Studied for its binding properties to specific protein receptors.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in the areas of antimicrobial and anticancer research.
Industry: : Utilized in materials science for developing advanced polymers and composites.
Mechanism of Action
Molecular Targets and Pathways
The triazole ring's presence suggests potential inhibition of enzymes like aromatase, which possesses a binding pocket favoring triazole compounds. Furthermore, the piperidine ring allows interaction with neurotransmitter receptors, possibly influencing neurological pathways. The fluorobenzamide moiety enhances binding affinity and stability, contributing to the compound's overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing functional groups, molecular properties, and inferred biological implications.
Key Structural and Functional Insights:
Triazole vs. Pyrazole/Oxadiazole :
- The target’s 1,2,3-triazole offers superior metabolic stability compared to pyrazole (e.g., compound in ) or oxadiazole () due to reduced susceptibility to enzymatic degradation.
- However, pyrazolo[3,4-d]pyrimidine () may exhibit stronger π-π stacking in kinase binding pockets.
Fluorine Substitution: The 4-fluorobenzamide in the target enhances lipophilicity (LogP ~3.2) compared to non-fluorinated analogs.
Piperidine Linkers :
- Piperidine derivatives (e.g., ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The target’s piperidine-triazole linkage may balance rigidity and flexibility for optimal binding.
The target’s smaller triazole-phenyl system may offer better pharmacokinetics.
Research Findings and Implications:
- Kinase Inhibition : The target’s triazole and fluorobenzamide groups align with features of kinase inhibitors (e.g., EGFR or VEGFR), though direct activity data is unavailable .
- Metabolic Stability: Fluorine and triazole moieties suggest resistance to CYP450 oxidation, a advantage over compounds with methoxy groups () or chromenones ().
- Synthetic Accessibility : The use of Suzuki-Miyaura coupling (implied in ) and amide bond formation () are standard for such derivatives, ensuring scalability.
Biological Activity
N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings and data on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H24F N5O |
| Molecular Weight | 395.45 g/mol |
| LogP | 3.5481 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure includes a triazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown selective cytotoxic activity at nanomolar doses towards human leukemic T-cells (Jurkat cells) in vitro. This activity was characterized by morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation .
- Mechanism of Action : The antiproliferative effects are believed to stem from the compound's ability to induce DNA damage without directly intercalating into DNA. This suggests a unique mechanism that may involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds within this class. Modifications to the piperidine and triazole moieties have been explored to enhance biological activity:
- Piperidine Substituents : Variations in the piperidine ring can influence binding affinity and selectivity towards specific molecular targets.
- Triazole Modifications : Alterations in the substituents on the triazole ring have been shown to impact cytotoxic potency significantly.
Case Studies
Several case studies have highlighted the biological potential of compounds related to this compound:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that specific modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .
- Evaluation in Animal Models : In vivo studies demonstrated that certain derivatives exhibited significant tumor reduction in xenograft models, providing a promising outlook for further development into clinical candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
